Product packaging for Brimonidine Tartrate(Cat. No.:CAS No. 70359-46-5)

Brimonidine Tartrate

Cat. No.: B194959
CAS No.: 70359-46-5
M. Wt: 442.22 g/mol
InChI Key: QZHBYNSSDLTCRG-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Research Trajectories

The development of brimonidine (B1667796) tartrate is rooted in the broader exploration of α2-adrenergic agonists for therapeutic use, a class of compounds that gained prominence in research starting in the 1960s. nih.gov The journey towards a highly selective ocular hypotensive agent led to the synthesis of brimonidine, first reported by Danielewicz and co-workers. acs.org Subsequent research confirmed that this quinoxaline (B1680401) derivative was effective in reducing intraocular pressure (IOP) in animal models. acs.org

A pivotal moment in its research trajectory was the United States Food and Drug Administration (FDA) approval of a 0.2% brimonidine tartrate ophthalmic solution in 1996 for the treatment of open-angle glaucoma and ocular hypertension. drugs.comfda.govnih.gov This approval catalyzed a significant volume of post-market research and clinical trials aimed at elucidating its long-term efficacy and mechanism of action. Early clinical studies were often designed to compare its IOP-lowering effects against existing standards of care, particularly the beta-blocker timolol (B1209231). miami.edu These initial comparative studies established its role as an effective ocular hypotensive agent. Over time, research has evolved, with later formulations such as a 0.15% solution and a 0.1% solution also receiving FDA approval in 2001 and 2005, respectively. fda.govophthalmologytimes.com A significant shift in the research focus occurred as preclinical studies began to suggest that brimonidine might offer neuroprotective benefits for retinal ganglion cells, independent of its pressure-lowering effects. dovepress.com This discovery opened a new and complex avenue of investigation that continues to be a primary focus of academic inquiry today. dovepress.comfrontiersin.org

Table 1: Key Milestones in this compound Research History

YearMilestoneSignificance
1960sEmergence of α2-agonists as a therapeutic class. nih.govLaid the pharmacological groundwork for the development of selective agonists like brimonidine.
1996FDA approves 0.2% this compound solution (Alphagan®). drugs.comfda.govMarked its official entry as a therapeutic agent for glaucoma, spurring further clinical research.
2001FDA approves 0.15% this compound solution (Alphagan® P). fda.govIntroduced a new formulation, continuing the compound's development.
Late 1990s/Early 2000sPreclinical evidence of neuroprotective effects emerges. dovepress.comfrontiersin.orgShifted research focus beyond IOP reduction to include potential retinal ganglion cell protection.
2011Low-Pressure Glaucoma Treatment Study (LoGTS) results published. nih.govwvu.eduProvided clinical evidence suggesting a visual field preservation effect independent of IOP reduction, though debated.

Overview of Primary Research Applications

Academic research involving this compound has predominantly concentrated on two key areas: its function as an ocular hypotensive agent for glaucoma studies and its potential as a neuroprotective agent for retinal ganglion cells.

Ocular Hypotension and Glaucoma Research: The primary and most well-established application of this compound in research is for the study of glaucoma and ocular hypertension. wisdomlib.orgfirstwordpharma.com Its mechanism of action in lowering intraocular pressure (IOP) is a central topic of investigation. Research has demonstrated that brimonidine exerts its effect through a dual mechanism: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway. nih.govpatsnap.comresearchgate.netnih.govnih.gov Studies have shown that upon initial application, the predominant effect is the suppression of aqueous humor production, while with chronic use, the increase in uveoscleral outflow becomes the more significant factor. nih.gov One human study found that after a week of treatment, brimonidine reduced aqueous flow by 20% and increased uveoscleral outflow. nih.gov Numerous clinical trials have been conducted to quantify its efficacy, often comparing it to other IOP-lowering compounds.

Table 2: Selected Research Findings on IOP-Lowering Efficacy

Study/FindingComparison GroupKey ResultReference
One-year comparative trialTimolol 0.5%Brimonidine 0.2% demonstrated comparable long-term IOP control to timolol. miami.edu
Human aqueous dynamics studyVehicle ControlBrimonidine 0.2% significantly reduced mean IOP by 4.7 mmHg compared to baseline and reduced aqueous flow by 20%. nih.gov
Long-term comparative studyBetaxolol (B1666914) 0.25%Brimonidine 0.2% showed superior IOP-lowering efficacy compared to betaxolol at both peak and trough measurements. nih.gov
Daytime vs. Nighttime Efficacy StudyPlaceboBrimonidine reduced IOP during the day, associated with an increase in uveoscleral outflow, but was found to be ineffective at night. arvojournals.orgnih.gov arvojournals.orgnih.gov

Neuroprotection Research: A significant and evolving area of academic inquiry is the neuroprotective potential of brimonidine. dovepress.comjournalsmededu.pl This line of research investigates whether brimonidine can protect retinal ganglion cells (RGCs) from damage and death, a hallmark of glaucomatous optic neuropathy, through mechanisms that are not dependent on IOP reduction. nih.gov Pre-clinical research using animal models has provided compelling evidence. For instance, in a rat model of chronic ocular hypertension, systemic administration of brimonidine significantly protected RGCs from loss, an effect not observed with timolol, even though both compounds have similar IOP-lowering capabilities when applied topically. nih.govnih.govarvojournals.org Further studies suggest this neuroprotective effect may be linked to the up-regulation of endogenous survival factors, such as brain-derived neurotrophic factor (BDNF), in RGCs. frontiersin.orgnih.govmdpi.com

Table 3: Selected Research Findings on Neuroprotective Effects

Study TypeModel/PopulationKey FindingReference
Preclinical (Animal Model)Rats with chronic ocular hypertensionSystemic brimonidine reduced retinal ganglion cell (RGC) death by up to 50%; timolol showed no neuroprotective effect. nih.gov
Preclinical (Animal Model)Rat retinal ganglion cellsBrimonidine was shown to up-regulate the expression of Brain-Derived Neurotrophic Factor (BDNF). nih.gov
Clinical Trial (LoGTS)Patients with low-pressure glaucomaThe brimonidine group showed a visual field progression rate of 9.1% versus 39.2% in the timolol group, with similar IOP control. nih.gov
Systematic ReviewClinical trialsThe evidence for a neuroprotective effect of brimonidine in humans is considered inconclusive and requires stronger support. nih.gov
Preclinical (Animal Model)Rats with induced diabetesTopical brimonidine treatment reduced apoptosis of retinal ganglion cells and attenuated the decrease in anti-apoptotic proteins. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16BrN5O6 B194959 Brimonidine Tartrate CAS No. 70359-46-5

Properties

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59803-98-4 (Parent)
Record name Brimonidine tartrate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70911371
Record name Brimonidine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70359-46-5
Record name Brimonidine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70359-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brimonidine tartrate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brimonidine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brimonidine Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIMONIDINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9CL2DY2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Research on Brimonidine Tartrate Pharmacodynamics

Alpha-Adrenergic Receptor Agonism

Brimonidine (B1667796) tartrate functions as an agonist at alpha-adrenergic receptors. These receptors are part of the sympathetic nervous system and play a role in regulating various physiological processes, including those within the eye patsnap.com. The therapeutic effects of brimonidine in lowering IOP are primarily attributed to its agonistic action on specific subtypes of these receptors.

Selectivity for Alpha-2 Adrenergic Receptors

A key characteristic of brimonidine is its high selectivity for alpha-2 adrenergic receptors over alpha-1 adrenergic receptors. Preclinical studies have demonstrated that brimonidine is a potent alpha-2 adrenoceptor agonist. nih.gov. It has been shown to be approximately 1000 times more selective for the alpha-2 adrenoceptor than the alpha-1 adrenoceptor in radioligand binding and functional assays. hres.cahres.caabbvie.casandoz.comlabriva.com. This high selectivity is considered advantageous as it contributes to a reduced risk of alpha-1 mediated ocular effects such as conjunctival blanching, mydriasis, and eyelid retraction, although some alpha-1 mediated effects like conjunctival vasoconstriction may still occur despite the high selectivity. drugbank.comnih.gov.

Receptor Binding and Functional Assays

Research employing radioligand binding assays and functional assays has been instrumental in characterizing brimonidine's interaction with alpha-adrenergic receptors. These studies confirm brimonidine's potent and selective agonism at alpha-2 adrenoceptors. hres.ca. Functional assays, such as those measuring the inhibition of adenylyl cyclase activity or the stimulation of G protein coupling, provide insight into the downstream signaling pathways activated by brimonidine binding to alpha-2 receptors. Activation of alpha-2 receptors is known to be coupled to inhibitory G proteins (Gi), which subsequently leads to the inhibition of adenylyl cyclase. nih.gov.

Differential Activity Compared to Alpha-1 Adrenergic Agonists

The differential activity of brimonidine compared to alpha-1 adrenergic agonists is directly linked to its receptor selectivity. While alpha-1 adrenoceptors in the eye are involved in processes such as vasoconstriction, mydriasis, eyelid retraction, and potentially elevating IOP, alpha-2 adrenoceptors are primarily responsible for IOP reduction. nih.gov. Unlike less selective or alpha-1 preferential agonists, brimonidine's high selectivity for alpha-2 receptors minimizes activation of alpha-1 mediated pathways, thus reducing the likelihood of associated side effects and focusing its action on IOP lowering mechanisms. drugbank.comnih.gov. Studies have shown brimonidine to be significantly more alpha-2 selective than other alpha-2 agonists like clonidine (B47849) and apraclonidine (B1662514). nih.govdrugbank.com.

Ocular Hypotensive Mechanisms

Brimonidine lowers intraocular pressure through a dual mechanism of action: reducing aqueous humor production and increasing uveoscleral outflow. hres.calabriva.comfda.govnih.govglobalrph.com. Fluorophotometric studies in both animals and humans have supported this dual mechanism. hres.caabbvie.calabriva.comfda.govglobalrph.com. The predominant effect of short-term brimonidine treatment appears to be the inhibition of aqueous production, while chronic treatment may lead to a more significant increase in uveoscleral outflow. nih.gov.

Regulation of Aqueous Humor Production

A significant component of brimonidine's ocular hypotensive effect is the reduction of aqueous humor production. This process occurs in the ciliary body of the eye. patsnap.com. Brimonidine readily penetrates the cornea to reach pharmacologically active concentrations in the aqueous humor and ciliary body, which are considered the sites of its IOP-lowering activity. nih.govnih.gov.

The reduction in aqueous humor production by brimonidine is mediated through the inhibition of adenylate cyclase activity in the ciliary body epithelium. patsnap.comnih.govresearchgate.netc2pharma.com. Alpha-2 adrenergic receptors are coupled to inhibitory G proteins (Gi). nih.gov. Upon activation by brimonidine, these Gi proteins inhibit the enzyme adenylate cyclase. patsnap.comnih.govc2pharma.com. Adenylate cyclase is responsible for catalyzing the conversion of ATP to cyclic AMP (cAMP). patsnap.comnih.gov. Therefore, the inhibition of adenylate cyclase leads to a decrease in intracellular cAMP levels. patsnap.comnih.govc2pharma.com. Lower levels of cAMP in the ciliary epithelial cells result in reduced activity and, consequently, a decrease in the secretion of aqueous humor. patsnap.comnih.govresearchgate.net. This inhibition of adenylate cyclase is a crucial step in the signaling cascade by which brimonidine reduces aqueous inflow and lowers IOP. patsnap.comnih.govc2pharma.com.

Detailed research findings on the effects of brimonidine on aqueous humor dynamics have been reported. For instance, a study involving ocular hypertensive patients treated with brimonidine tartrate 0.2% showed a reduction in aqueous flow and an increase in uveoscleral outflow compared to the control eye. sandoz.comlabriva.com. The following table summarizes representative data on the effects of brimonidine on aqueous humor dynamics:

ParameterControl Eye (Baseline)Control Eye (Day 8)Treated Eye (Baseline)Treated Eye (Day 8)
IOP (mmHg)21.3 ± 1.020.0 ± 0.620.6 ± 0.815.9 ± 0.6†
Aqueous Flow (µL/min)2.6 ± 0.22.3 ± 0.12.5 ± 0.22.0 ± 0.1
Uveoscleral Outflow (µL/min)0.35 ± 0.200.50 ± 0.170.12 ± 0.280.65 ± 0.16
Outflow Capacity (µL/min/mmHg)0.22 ± 0.030.16 ± 0.020.22 ± 0.030.21 ± 0.03

*p≤0.05 vs baseline; †p≤0.05 vs control. labriva.com

This data illustrates that brimonidine treatment resulted in a statistically significant decrease in intraocular pressure and aqueous flow in the treated eye compared to both baseline and the control eye. labriva.com. An increase in uveoscleral outflow was also observed in the treated eye. labriva.com.

Reduction of Cyclic AMP Levels in Ciliary Epithelial Cells

A key mechanism by which this compound reduces aqueous humor production involves its action on the ciliary epithelium. drugbank.compatsnap.comnih.govimpactfactor.org Stimulation of alpha-2 adrenergic receptors in the non-pigmented ciliary epithelial cells leads to the inhibition of adenylyl cyclase. drugbank.compatsnap.comuitm.edu.mynih.gov This inhibition results in a decrease in the intracellular levels of cyclic AMP (cAMP). drugbank.compatsnap.comuitm.edu.mynih.govimpactfactor.orgkeogt.com Lowered cAMP levels subsequently reduce the activity of the ciliary epithelial cells, thereby decreasing the secretion of aqueous humor. patsnap.comuitm.edu.myimpactfactor.org This effect on cAMP is similar to that produced by beta-adrenoceptor blockers. uitm.edu.my

Enhancement of Uveoscleral Outflow Pathways

In addition to reducing aqueous humor production, this compound also enhances the uveoscleral outflow, an alternative pathway for aqueous humor drainage. drugbank.compatsnap.comhres.cauitm.edu.mycentaurpharma.comcentaurpharma.comtmda.go.tzfda.gov.phrjptonline.orgnih.govimpactfactor.org While the precise mechanism for this enhancement is not fully established, studies suggest it may involve the stimulation of alpha-2 adrenoceptors located on the ciliary muscle. uitm.edu.my This stimulation could potentially improve aqueous outflow facility through the non-conventional pathway. uitm.edu.my Some research suggests that brimonidine acts on dilated veins of the choroidal plexus, increasing uveoscleral outflow by widening the suprachoroidal space. impactfactor.org The increase in uveoscleral outflow is often observed with chronic dosing of the drug. drugbank.comnih.gov

Dual Mechanism Investigations (Fluorophotometric Studies)

Fluorophotometric studies in both animals and humans have provided evidence supporting the dual mechanism of action of this compound. hres.cacentaurpharma.comcentaurpharma.comtmda.go.tzrjptonline.orgnih.gov These studies indicate that brimonidine lowers IOP by both reducing aqueous humor production (inflow) and increasing uveoscleral outflow. hres.cauitm.edu.mycentaurpharma.comcentaurpharma.comtmda.go.tzfda.gov.phrjptonline.orgnih.govhres.ca For instance, studies in ocular hypertensive patients have demonstrated that brimonidine produces IOP lowering by increasing uveoscleral drainage and decreasing aqueous inflow. uitm.edu.myhres.ca

Ocular Vasculature Studies

This compound exhibits specific effects on ocular vasculature, primarily mediated by its alpha-adrenergic receptor activity. wikipedia.orgnih.govtaylorandfrancis.com

Specificity of Vasoconstrictive Activity at Ocular Surface Alpha-2 Receptors

Brimonidine is a selective alpha-2 adrenergic receptor agonist. nih.govdrugbank.compatsnap.comhres.catmda.go.tzfda.gov.phnih.govnih.govhres.cataylorandfrancis.commedsafe.govt.nzgeneesmiddeleninformatiebank.nl While alpha-1 adrenoceptors are known to play a role in vasoconstriction, brimonidine's preferential binding to alpha-2 receptors influences its vasoconstrictive effects. drugbank.comhres.canih.govmedsafe.govt.nz At the ocular surface, brimonidine can cause vasoconstriction, leading to conjunctival blanching. drugbank.comnih.govnih.gov This effect is dose-dependent, with lower concentrations (e.g., 0.025%) specifically used to reduce ocular redness through direct cutaneous vasoconstriction. nih.govtaylorandfrancis.com Higher concentrations used for IOP lowering have been associated with hyperemia. nih.gov

Absence of Vasoconstriction in Retinal Microvessel Models

Despite its vasoconstrictive activity at the ocular surface, studies have indicated an absence of vasoconstriction in microvessels associated with human retinal xenografts when treated with this compound. hres.catmda.go.tzfda.gov.phhres.camedsafe.govt.nzmedicines.org.uk This selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors, for which brimonidine is approximately 1000 times more selective, contributes to this lack of vasoconstriction in retinal microvessels. hres.catmda.go.tzfda.gov.phhres.camedsafe.govt.nzmedicines.org.uk Activation of alpha-2 receptors has been suggested to induce vasoconstriction in vasculature distal to the ophthalmic artery, such as ciliary and retinal blood vessels, but the contribution of individual alpha-2 subtypes in retinal vessels is not fully clear. mdpi.com

Pupillary Modulatory Effects

This compound can also modulate pupillary size, primarily through its interaction with alpha-adrenergic receptors in the iris. researchgate.netnih.gov Brimonidine is a specific stimulant for iris alpha-2 adrenergic receptors and can inhibit alpha-1 receptors, influencing the pupil opening muscle and potentially leading to pupil dilation under certain conditions. researchgate.net However, studies have shown that this compound can cause significant miosis, particularly under scotopic (dim light) conditions. researchgate.netnih.gov This miotic effect is likely due to its alpha-2 adrenergic activity, which can inhibit the dilation of the pupil by reducing norepinephrine (B1679862) release. researchgate.netnih.gov In some studies, the mesopic pupil size reached its minimum value a few hours after administration. researchgate.net Unlike agents like pilocarpine, brimonidine tends to maintain a normal pupil size under photopic (bright light) conditions. reviewofoptometry.com The effect on pupil size can be more pronounced in eyes with lighter irides. nih.gov

Stimulation of Prenodal Alpha-2 Agonist Receptors

This compound functions as a prejunctional alpha-2 adrenergic receptor agonist. researchgate.net These receptors are located on the nerve terminals of sympathetic neurons. researchgate.net Stimulation of these prenodal alpha-2 receptors by brimonidine activates a negative feedback mechanism that modulates the release of neurotransmitters. reviewofoptometry.com This action is sometimes referred to as antimydriasis, particularly in the context of its effect on pupil size. researchgate.net Studies have shown that brimonidine stimulates prejunctional alpha-2 agonist receptors, leading to inhibition of pupil dilation, especially under scotopic conditions. researchgate.netnih.gov This effect on pupil size is attributed to the drug's alpha-2 agonist activity. researchgate.net

Reduction of Synaptic Norepinephrine Release

A key consequence of stimulating prenodal alpha-2 agonist receptors is the reduction of synaptic norepinephrine release. researchgate.netreviewofoptometry.comnih.govresearchgate.net Norepinephrine is a primary neurotransmitter in the sympathetic nervous system, and its release at synaptic junctions plays a role in various physiological processes, including the regulation of aqueous humor production and pupil size. drugbank.comresearchgate.net By activating the prejunctional alpha-2 receptors, brimonidine inhibits the release and storage of norepinephrine into the synapses. researchgate.net This reduction in synaptic norepinephrine leads to decreased stimulation of post-synaptic adrenoceptors, such as beta-2 adrenoceptors on the ciliary epithelium, which are involved in aqueous humor production. drugbank.com The inhibition of norepinephrine release contributes to the observed effects of brimonidine, such as the reduction in aqueous humor production and the inhibition of iris dilation. drugbank.comresearchgate.net

Research findings, including fluorophotometric studies in both animals and humans, suggest that this compound's mechanism of action involves a reduction in aqueous humor production and an increase in uveoscleral outflow. hres.calabriva.comfda.gov While the increase in uveoscleral outflow may involve other mechanisms, the reduction in aqueous humor production is directly linked to the drug's ability to decrease norepinephrine release through alpha-2 receptor stimulation in the ciliary body. drugbank.compatsnap.com

The effect of brimonidine on aqueous humor dynamics has been investigated in clinical studies. For example, a study involving ocular hypertensive patients demonstrated that brimonidine reduced intraocular pressure by decreasing aqueous inflow and increasing uveoscleral outflow. labriva.com The following table summarizes some of the observed effects on aqueous humor dynamics in treated eyes compared to baseline and control eyes:

ParameterControl Eye (Baseline) (mean ± SEM)Control Eye (Day 8) (mean ± SEM)Treated Eye (Baseline) (mean ± SEM)Treated Eye (Day 8) (mean ± SEM)
IOP (mmHg)21.3 ± 1.020.0 ± 0.620.6 ± 0.815.9 ± 0.6†
Fa (µL/min)2.6 ± 0.22.3 ± 0.12.5 ± 0.22.0 ± 0.1
Fufl (µL/min)0.35 ± 0.200.50 ± 0.170.12 ± 0.280.65 ± 0.16
Futon (µL/min)0.28 ± 0.310.08 ± 0.350.25 ± 0.371.02 ± 0.11†
Cfl (µL/min/mmHg)0.22 ± 0.030.16 ± 0.02*0.22 ± 0.030.21 ± 0.03
Cton (µL/min/mmHg)0.17 ± 0.010.19 ± 0.020.19 ± 0.030.16 ± 0.02
Pev (mmHg)8.9 ± 0.58.5 ± 048.8 ± 0.59.2 ± 0.3

*p≤0.05 vs baseline; †p≤0.05 vs control. labriva.com Fa = aqueous flow; Cfl = outflow capacity; IOP = intraocular pressure; Cton = tonographic outflow facility; Pev = episcleral venous pressure; Fufl = uveoscleral outflow by fluorophotometry; Futon = uveoscleral outflow by tonography. labriva.com

This data illustrates the impact of this compound on key parameters of aqueous humor dynamics, supporting the proposed dual mechanism of action involving reduced inflow (related to decreased norepinephrine release) and increased outflow. labriva.com

Neuroprotective Research Paradigms and Molecular Mechanisms

Retinal Ganglion Cell (RGC) Survival Enhancement

Data from RGC Survival Studies:

Study ModelTreatment RegimenRGC Survival Rate (%) (Treatment Group)RGC Survival Rate (%) (Control Group)Citation
Murine Optic Nerve CrushTopical + Intraperitoneal Brimonidine (B1667796)81.4665.44 (Saline) plos.org
Rat Acute Retinal IschemiaTopical Brimonidine (various formulations)316-345 (RGC/field)261 (RGC/field) arvojournals.org
Rat Optic Nerve CrushIntraperitoneal Brimonidine (1 mg/Kg daily)Significantly enhanced survivalLower survival e-igr.com
Experimental Diabetic RetinopathyTopical Brimonidine (0.15% twice daily)Reduced apoptosis (p<0.05)Increased apoptosis nih.govnih.gov

Inhibition of Apoptotic Processes

A key mechanism underlying brimonidine's neuroprotective effect is its ability to inhibit apoptotic pathways in RGCs. eyewiki.org Research in experimental diabetic retinopathy models has shown that topical brimonidine treatment reduced the frequency of TUNEL-positive cells, a marker of apoptosis, in the ganglion cell layer of diabetic rats. nih.govnih.goviiarjournals.org This suggests that brimonidine directly interferes with the programmed cell death machinery in RGCs. Brimonidine has also been shown to attenuate p38MAPK-, p53-, and BAX-related apoptotic pathways in the retina of diabetic rats. nih.gov

Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, BCL-XL)

Brimonidine has been observed to influence the expression of proteins involved in regulating apoptosis, specifically promoting the upregulation of anti-apoptotic factors. Studies have demonstrated that brimonidine treatment can alleviate the decrease in anti-apoptotic proteins such as BCL2 apoptosis regulator (BCL2) and BCL-extra large (BCL-xl) that is induced by conditions like diabetes. nih.govnih.goviiarjournals.org In diabetic rats, the expression level of BCL-xl was found to be higher in the brimonidine-treated group compared to the control group at various time points. nih.goviiarjournals.org Similarly, BCL-2 levels were significantly greater in the brimonidine-treated group at certain time points. nih.goviiarjournals.org Maintaining the levels of BCL-2 and BCL-xl is crucial as these proteins help maintain mitochondrial membrane permeability, which is often disrupted during apoptosis. jaypeedigital.com

Data on Anti-Apoptotic Protein Expression:

ProteinCondition ModeledObservation in Control Group (vs. Healthy)Observation with Brimonidine Treatment (vs. Control)Citation
BCL-2Experimental DiabetesDecreasedSignificantly greater expression (at 4 weeks) nih.goviiarjournals.org
BCL-xlExperimental DiabetesDecreasedHigher expression (at 1, 4, and 8 weeks) nih.goviiarjournals.org

Neurotrophic Factor System Modulation

Brimonidine has been shown to modulate the expression and activity of neurotrophic factors, which are essential for neuronal survival, growth, and differentiation. eyewiki.org

Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

A significant mechanism by which brimonidine exerts its neuroprotective effects is through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression in RGCs. eyewiki.orgmdpi.comcapes.gov.brresearchgate.netfrontiersin.orgnih.govscielo.br BDNF is a potent neurotrophic factor known to promote RGC survival. capes.gov.brresearchgate.netnih.gov Studies in rats have shown that a single dose of intravitreal brimonidine can significantly increase endogenous BDNF expression in RGCs. capes.gov.brresearchgate.netnih.gov The number of BDNF-positive RGCs and the BDNF signal intensities in individual RGCs were elevated following brimonidine injection. capes.gov.brresearchgate.net Northern blot analysis also revealed an increase in BDNF expression in brimonidine-treated groups. capes.gov.brresearchgate.netnih.gov Topical administration of brimonidine has also been shown to increase BDNF mRNA levels in rat retinas. arvojournals.org

Data on BDNF Expression:

Study ModelTreatment RegimenBDNF Expression (Treatment vs. Control)Citation
Rat Retinal Ganglion CellsIntravitreal BrimonidineIncreased number of BDNF-positive RGCs capes.gov.brresearchgate.netnih.gov
Rat Retinal Ganglion CellsIntravitreal BrimonidineElevated BDNF signal intensity in RGCs capes.gov.brresearchgate.net
Rat RetinaIntravitreal Brimonidine28% increase in BDNF mRNA (Northern blot) capes.gov.brresearchgate.netnih.gov
Ischemic Rat RetinaBrimonidineUpregulation of BDNF nih.gov
Normal Rat RetinasTopical Brimonidine (0.5%)Increased Bdnf mRNA levels arvojournals.org

Influence on Fibroblast Growth Factor (FGF) and Other Neurotrophins (e.g., NT3, CTNF)

Beyond BDNF, brimonidine's influence on other neurotrophic factors has been investigated. Some studies suggest that brimonidine can increase the transcription of Fibroblast Growth Factor (FGF), specifically basic fibroblast growth factor (bFGF). eyewiki.orgjaypeedigital.com However, one study noted that while FGF2 mRNA levels increased after topical brimonidine administration, a similar increase was observed with the vehicle, suggesting this effect might be a non-specific stress-induced response. arvojournals.org Brimonidine has also been reported to upregulate neurotrophic factors such as Neurotrophin-3 (NT3) and Ciliary Neurotrophic Factor (CTNF) in ischemic rat retinas. nih.govmdpi.com CNTF is another neurotrophic factor known for its robust neuroprotective effects on neurons, including RGCs. nih.gov

Receptor-Mediated Signaling Pathways (e.g., TrkB Activation)

The neuroprotective effects of brimonidine are also linked to the activation of specific receptor-mediated signaling pathways. Brimonidine is an alpha-2 adrenergic receptor agonist, and these receptors are present in the retina, including the inner plexiform and ganglion cell layers. jaypeedigital.comscielo.br Activation of alpha-2 adrenergic receptors is believed to mediate its neuroprotective effects. jaypeedigital.com

Furthermore, the upregulation of BDNF by brimonidine is significant because BDNF exerts its effects primarily through binding to its high-affinity receptor, tyrosine kinase receptor B (TrkB). iiarjournals.orgnih.gov Activation of TrkB initiates downstream signaling cascades crucial for neuronal survival. Studies have shown that brimonidine can enhance the electrophysiological response of RGCs through the activation of Trk-MAPK/ERK and Trk-PI3K signals. tandfonline.comnih.gov While one study did not observe a significant difference in TrkB expression after brimonidine treatment capes.gov.brresearchgate.net, the enhanced RGC activity and survival suggest an influence on TrkB-mediated signaling, potentially through increased ligand availability (BDNF) or modulation of receptor activity. The PI3K/AKT pathway, activated by BDNF/TrkB signaling, has been implicated in protecting retinal neuronal cells against apoptosis, and brimonidine treatment has been shown to attenuate the decrease in phospho-AKT levels in diabetic rats. nih.govnih.goviiarjournals.org

Excitotoxicity Mitigation

Excitotoxicity, characterized by excessive or prolonged activation of excitatory amino acid receptors, particularly those for glutamate (B1630785), plays a significant role in neuronal damage in various neurological conditions. Brimonidine has been investigated for its ability to counteract these detrimental processes.

N-Methyl-D-Aspartate (NMDA) Receptor Blockade

Studies have indicated that brimonidine can modulate the function of NMDA receptors, which are key mediators of glutamate excitotoxicity. Research using in situ retinal ganglion cells (RGCs) in isolated rat retinas demonstrated that brimonidine pretreatment significantly reduced NMDA-elicited whole-cell currents and cytosolic Ca2+ signals. arvojournals.org This suppressive action was shown to be mediated by the alpha-2 receptor through a reduction of intracellular cAMP production. arvojournals.org Further in vivo studies using rat glaucoma and rabbit retinal NMDA excitotoxicity models showed that brimonidine protected RGCs, and this protective effect was abolished by alpha-2 antagonists or cAMP-specific phosphodiesterase (PDE4) inhibitors, providing evidence for alpha-2 modulation of NMDA receptor function as a major mechanism for neuroprotection. arvojournals.org While not a direct pore blocker like memantine, brimonidine's modulation of NMDA receptor activity through an alpha-2 receptor-mediated pathway contributes to attenuating excitotoxic signaling. arvojournals.org

Regulation of Glutamate Accumulation and Release

Brimonidine has been shown to interfere with glutamate-mediated toxicity by influencing glutamate levels and release. Studies suggest that brimonidine may protect RGCs, in part, by inhibiting glutamate release. arvojournals.orgplos.org In experimental models of retinal ischemia, alpha-2 adrenoceptor agonists, including brimonidine, inhibited vitreal glutamate and aspartate accumulation, helping to preserve retinal function. eyewiki.org This anti-cytotoxic benefit by decreasing post-injury glutamate accumulation further supports brimonidine's role in mitigating excitotoxicity. eyewiki.org

Cellular Stress Response and Resilience

Beyond directly addressing excitotoxicity, brimonidine has been shown to enhance cellular resilience by modulating key signaling pathways involved in stress responses and apoptosis.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38MAPK)

MAPK pathways, particularly p38MAPK, are often activated by cellular stress and can contribute to pro-apoptotic signaling. Research indicates that brimonidine can attenuate the activation of these pathways. In retinas of diabetic rats, topical brimonidine treatment reduced the elevation of phospho-p38 mitogen-activated protein kinase (p38MAPK) induced by diabetes. researchgate.net This suggests that brimonidine may protect retinal ganglion cells by reducing pro-apoptotic p38MAPK levels. researchgate.net

Activation of Phosphatidylinositol-3 Kinase (PI3K)/AKT Signaling

The PI3K/AKT signaling pathway is a critical mediator of cell survival and growth, often counteracting apoptotic signals. Studies have shown that brimonidine can activate this pathway. In experimental diabetic retinopathy, brimonidine treatment attenuated the decrease in phospho-protein kinase B (AKT) levels resulting from diabetes. researchgate.net Activation of the AKT pathway by brimonidine might contribute to its neuroprotective effects by promoting neuronal survival. researchgate.netnih.gov This aligns with the understanding that BDNF, which can be upregulated by brimonidine, activates PI3K/AKT signaling through its receptor TrkB, leading to neuroprotective effects. nih.gov

Attenuation of Pro-Apoptotic Molecule Expression (e.g., BCL-2 Associated X)

Apoptosis, or programmed cell death, is a key contributor to neuronal loss in various neurodegenerative conditions. Brimonidine has demonstrated the ability to modulate the expression of proteins involved in the apoptotic cascade, specifically by reducing the expression of pro-apoptotic molecules like BCL-2 Associated X (BAX) while often increasing anti-apoptotic proteins such as BCL-2 and BCL-xL. eyewiki.orgnih.govnih.gov In injured cells, brimonidine has been shown to mitigate neuronal death and promote cell survival by decreasing BAX expression. eyewiki.org Similarly, in retinas of diabetic rats, brimonidine treatment attenuated the upregulation of the pro-apoptotic molecule BCL-2 associated X. researchgate.net This modulation of the balance between pro- and anti-apoptotic proteins is a significant mechanism by which brimonidine enhances neuronal survival. eyewiki.orgresearchgate.netnih.govnih.gov

Table 1: Summary of Brimonidine's Molecular Mechanisms

MechanismKey Targets/Pathways InvolvedResearch Findings
Excitotoxicity Mitigation
NMDA Receptor BlockadeNMDA Receptors, cAMPReduces NMDA-elicited currents and Ca2+ signals via alpha-2 receptor and cAMP reduction. arvojournals.org Protects RGCs in NMDA excitotoxicity models. arvojournals.org
Regulation of Glutamate Accumulation/ReleaseGlutamate Transport/ReleaseInhibits glutamate release. arvojournals.orgplos.org Decreases post-injury glutamate accumulation. eyewiki.org
Cellular Stress Response and Resilience
Modulation of MAPK Pathways (p38MAPK)p38MAPKAttenuates elevated phospho-p38MAPK levels induced by stress (e.g., diabetes). researchgate.net
Activation of PI3K/AKT SignalingPI3K, AKT, BDNF, TrkBAttenuates decreased phospho-AKT levels induced by stress. researchgate.netnih.gov Potentially activated via BDNF/TrkB signaling. nih.gov
Attenuation of Pro-Apoptotic Molecule ExpressionBAX, BCL-2, BCL-xLDecreases BAX expression. eyewiki.orgresearchgate.net Increases BCL-2/xL expression. eyewiki.orgnih.gov Modulates Bcl-2/Bax ratio. eyewiki.orgresearchgate.netnih.govnih.gov

Reduction of Retinal Spreading Depression (SD)

Retinal spreading depression (SD) is characterized as a propagating wave of cellular depolarization in neural tissue, which can lead to neuronal damage and is associated with various central nervous system disorders scielo.brrbojournal.orgarvojournals.orgarvojournals.org. Studies using models such as the chicken retina have investigated the effect of brimonidine on retinal SD scielo.brrbojournal.orgarvojournals.orgarvojournals.orgscielo.brresearchgate.netarvojournals.org.

Experimental data indicates that brimonidine treatment can decrease the velocity and amplitude of SD waves scielo.brrbojournal.orgarvojournals.orgscielo.brresearchgate.netarvojournals.org. In one study using chicken retinas, treatment with 0.1% brimonidine tartrate resulted in a decrease in the velocity of SD, indicated by an increased time lapse between the passage of the depolarization wave through two electrodes scielo.brarvojournals.orgscielo.brarvojournals.org. The same study also observed a decrease in the voltage amplitude of the SD waves at this concentration scielo.brscielo.brarvojournals.org. At a higher concentration of 0.2% this compound, SD was reported to be blocked scielo.brarvojournals.orgscielo.brarvojournals.org.

Optical coherence tomography (OCT) has also been used to visualize SD in the retina. In experimental models, SD creates a hyper-reflectance in the inner plexiform layer. Treatment with brimonidine has been shown to prevent the visualization of SD with OCT, further supporting its effect on this phenomenon scielo.brrbojournal.orgscielo.brresearchgate.net.

The mechanism by which brimonidine affects SD may involve its interaction with alpha-2 adrenergic receptors, leading to downstream effects such as the inactivation of adenylate cyclase, reduced intracellular cAMP levels, and subsequent modulation of ion channels like calcium and potassium channels arvojournals.org.

Table 1: Effect of this compound on Retinal Spreading Depression Parameters (0.1% concentration)

ParameterControl (Mean ± SEM)Brimonidine (Mean ± SEM)Percentage Change
Velocity (Time lapse between electrodes)59.17 ± 0.95 sec78.78 ± 2.26 sec+33.15%
Amplitude of negative potential shift20.46 ± 2.64 mV15.21 ± 2.70 mV-25.66%
Duration of negative potential shift38.74 ± 7.78 sec20.23 ± 3.55 sec-47.79%

*Data derived from studies on chicken retina arvojournals.orgarvojournals.org.

Glial Cell Interaction Studies

Glial cells, including Müller cells and astrocytes, play crucial roles in maintaining retinal homeostasis and are involved in the response to injury and disease frontiersin.org. Research has explored the interaction of brimonidine with these glial cells as a potential mechanism of its neuroprotective effects.

Localization and Function of Alpha-2 Adrenergic Receptors on Müller Cells

Studies have demonstrated the presence of alpha-2 adrenergic receptors in the retina, with evidence suggesting their localization on Müller cells scielo.brarvojournals.orgscielo.brresearchgate.netarvojournals.orgresearchgate.net. Immunohistochemistry and Western blotting techniques have been used to identify alpha-2 adrenergic receptor subtypes in retinal tissue scielo.brarvojournals.orgscielo.brresearchgate.netarvojournals.orgresearchgate.net. In chicken retina, the alpha-2A adrenergic receptor subtype has been detected and shown to reside within Müller cells scielo.brarvojournals.orgscielo.brresearchgate.netarvojournals.orgresearchgate.net. Double labeling experiments have further confirmed the glial localization of these receptors in chicken retina scielo.brscielo.br. Human Müller cell lines have also been shown to express alpha-2A adrenergic receptors nih.gov.

The activation of alpha-2 adrenergic receptors on Müller cells by brimonidine is thought to mediate various cellular responses. This activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK) scielo.brarvojournals.orgresearchgate.netnih.govarvojournals.orgnih.govarvojournals.org. The brimonidine-induced ERK activation in Müller cells is reported to be dependent on Src-kinase activity and involves the transactivation of epidermal growth factor receptors (EGFR) on these cells arvojournals.orgresearchgate.netnih.govarvojournals.org. This transactivation can occur through a mechanism involving matrix metalloproteinase activity and the release of membrane-bound EGFR ligands arvojournals.orgresearchgate.netnih.gov.

Activation of alpha-2 adrenergic receptors on Müller cells may also stimulate the production of neurotrophic factors, such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and basic fibroblast growth factor (bFGF), which can promote retinal ganglion cell survival nih.govnii.ac.jp. Furthermore, brimonidine has been shown to activate the PI3/Akt and MAPK pathways in Müller glial cells, contributing to cell survival signaling pathways and protection against oxidative stress arvojournals.org.

Attenuation of Glial Activation (e.g., GFAP Upregulation)

Glial activation, characterized by changes such as the upregulation of glial fibrillary acidic protein (GFAP), is a common response to retinal injury and stress karger.comnih.govarvojournals.orgarvojournals.orgiiarjournals.orgresearchgate.net. GFAP is typically expressed in astrocytes and the end feet of Müller cells in the normal retina, but its expression increases and extends throughout the Müller cell processes in response to various insults, including elevated intraocular pressure and diabetes nih.govarvojournals.orgarvojournals.orgiiarjournals.org.

Brimonidine treatment has been shown to attenuate glial activation in various experimental models of retinal injury and disease karger.comnih.govarvojournals.orgarvojournals.orgiiarjournals.orgresearchgate.netnih.gov. Studies have demonstrated that brimonidine can significantly decrease the increased expression of GFAP observed in conditions such as ocular hypertension and diabetic retinopathy nih.govarvojournals.orgarvojournals.orgiiarjournals.orgresearchgate.net. This reduction in GFAP upregulation suggests a limitation of glial activation and may indicate a reduction in retinal stress or injury karger.comnih.gov.

In a model of laser-induced chronic ocular hypertension in rats, brimonidine treatment caused a significant decrease in GFAP expression throughout the Müller cells compared to vehicle-treated eyes arvojournals.orgarvojournals.orgresearchgate.net. Similarly, in experimental diabetic retinopathy in rats, topical brimonidine treatment lowered GFAP expression, limiting its extent to astrocytes and Müller cell end feet at the inner limiting membrane nih.goviiarjournals.org. Downregulation of GFAP by brimonidine has also been reported in models of facial nerve crush injury, suggesting a broader effect on glial responses to neuronal injury karger.com.

The attenuation of GFAP upregulation by brimonidine suggests that activation of selective alpha-2 adrenergic receptors may reduce the injury response in the retina arvojournals.orgarvojournals.org. This effect on glial activation is considered a potential mechanism contributing to the neuroprotective activity of brimonidine karger.comarvojournals.orgarvojournals.org.

Preclinical Research Models and Methodological Approaches

In Vitro Experimental Systems

In vitro studies provide controlled environments to examine the direct effects of brimonidine (B1667796) on specific cell types and biological processes.

Cell Culture Models for Neuronal Protection (e.g., Purified Rat Retinal Ganglion Cells)

Purified retinal ganglion cell (RGC) cultures are a key in vitro model for studying the neuroprotective effects of compounds like brimonidine. These cultures allow for the investigation of direct effects on RGC survival and function, isolated from the complex interactions within the whole retina. Studies using purified rat RGCs have demonstrated that brimonidine can increase RGC survival under various stress conditions. arvojournals.orgnih.gov

Research has shown that brimonidine, at concentrations such as 1 µM, significantly increased the viability of purified rat RGCs subjected to glutamate-induced neurotoxicity, oxidative stress, and hypoxic stress. arvojournals.orgnih.gov The neuroprotective effects observed in these purified RGC cultures were blocked by the presence of the selective α2-adrenergic antagonist yohimbine, indicating that brimonidine's protective action is mediated via α2-adrenergic receptors on the RGCs themselves. arvojournals.orgnih.gov

Studies on Cultured Retinal Ganglion Cells from Glutamate-Induced Cytotoxicity

Glutamate (B1630785) excitotoxicity is a significant factor in the pathology of several neurodegenerative conditions, including those affecting the retina. In vitro models using cultured RGCs exposed to excessive glutamate are employed to study potential neuroprotective agents.

Brimonidine has been investigated in cultured RGCs to assess its ability to protect against glutamate-induced cytotoxicity. Studies have shown that brimonidine can protect RGCs from damage caused by glutamate. arvojournals.orgplos.orgplos.org This protective effect is thought to involve several mechanisms, including the modulation of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of glutamate excitotoxicity. plos.orgplos.orgmdpi.commdpi.com By altering NMDA receptor function and potentially reducing glutamate accumulation, brimonidine can decrease excitotoxicity and enhance RGC survival in these in vitro models. mdpi.com For instance, brimonidine at 1 µM significantly increased RGC survival in the presence of glutamate-induced neurotoxicity in purified rat RGC cultures. arvojournals.orgnih.gov

Metabolic Characterization in Microsomal Assays (e.g., Human and Rat Microsomes)

Microsomal assays are in vitro systems used to investigate the metabolic fate of a compound, providing insights into how it is processed by liver enzymes. These studies are crucial for understanding species differences in metabolism and identifying potential metabolites.

Studies have characterized the metabolism of brimonidine using liver fractions, including microsomes, from various species, such as rats and humans. geneesmiddeleninformatiebank.nlnih.gov These in vitro metabolism studies have shown that brimonidine undergoes extensive metabolism, primarily through hydroxylation and oxidation. researchgate.net Hepatic oxidation of brimonidine, catalyzed by aldehyde oxidase, is a major metabolic pathway observed in both human and rat liver fractions, leading to the formation of metabolites such as 2-oxobrimonidine, 3-oxobrimonidine, and 2,3-dioxobrimonidine. geneesmiddeleninformatiebank.nlnih.govresearchgate.net While the metabolic pattern is generally similar across rats, rabbits, monkeys, and humans, species differences exist, such as lower aldehyde oxidase activity in dogs. geneesmiddeleninformatiebank.nlnih.gov In vitro tests using human and rat microsomes have shown that all metabolites formed in human microsomes were also observed in rat microsomes. geneesmiddeleninformatiebank.nl

Here is a summary of findings from microsomal assays:

SpeciesPrimary Metabolic PathwaysMajor MetabolitesKey Enzyme Involved
HumanHydroxylation, Oxidation2-oxobrimonidine, 3-oxobrimonidine, 2,3-dioxobrimonidineAldehyde Oxidase
RatHydroxylation, Oxidation2-oxobrimonidine, 3-oxobrimonidine, 2,3-dioxobrimonidineAldehyde Oxidase
RabbitHydroxylation, Oxidation2-oxobrimonidine, 3-oxobrimonidine, 2,3-dioxobrimonidineAldehyde Oxidase
MonkeyHydroxylation, Oxidation2-oxobrimonidine, 3-oxobrimonidine, 2,3-dioxobrimonidineAldehyde Oxidase
DogHydroxylation, Oxidation4',5'-dehydrobrimonidine, 5-bromo-6-guanidinoquinoxaline(Lower Aldehyde Oxidase activity)

In Vitro RGC Survival Data under Stress Conditions

Stress ConditionControl RGC Survival (%)Brimonidine (1 µM) RGC Survival (%)p-value
Glutamate Neurotoxicity58.280.60.0018
Oxidative Stress59.379.8<0.0001
Hypoxic Stress53.277.4<0.0001

In Vivo Animal Models of Ocular Injury

In vivo animal models are used to simulate complex ocular pathologies and evaluate the efficacy of brimonidine in a living system, considering factors like pharmacokinetics, drug distribution, and systemic effects.

Optic Nerve Crush Models (e.g., Murine)

The optic nerve crush (ONC) model is a widely used in vivo model to study axonal degeneration and RGC loss, mimicking aspects of traumatic optic neuropathy and glaucomatous damage. experimentica.comresearchgate.net In this model, the optic nerve is mechanically crushed, leading to axon degeneration and subsequent RGC apoptosis. experimentica.com Murine (mouse) models are commonly employed for ONC studies. experimentica.comlsmu.ltarvojournals.orgspringermedizin.deplos.org

Studies using murine ONC models have investigated the neuroprotective effects of brimonidine on RGC survival and function. lsmu.ltarvojournals.orgspringermedizin.deplos.org For example, in a study using Balb/c mice, unilateral ONC resulted in a significant decrease in RGC number. plos.org Treatment with brimonidine, particularly a combination of topical eye drops and intraperitoneal injections, showed improved RGC survival compared to saline or topical treatment alone. plos.org Another study in Thy1-CFP mice demonstrated that repeated brimonidine treatments protected against the loss of fluorescent retinal neurons (mostly RGCs) after ONC, suggesting a protective effect on RGC health. springermedizin.de While some studies have shown promising results with brimonidine in preserving RGCs in ONC models, others have reported less significant or no functional protection with topical application alone, highlighting the complexity of achieving neuroprotection in vivo. lsmu.ltarvojournals.org

Retinal Ischemia-Reperfusion Models

Retinal ischemia-reperfusion (I/R) injury models are used to simulate conditions where blood flow to the retina is interrupted and then restored, leading to neuronal damage and RGC death, relevant to conditions like central retinal artery occlusion and ischemic optic neuropathies. nih.govnih.gov

Brimonidine has been evaluated in retinal I/R models, often in rodents, to assess its neuroprotective potential. nih.govnih.govarvojournals.orgarvojournals.org Studies in rat and mouse retinal I/R models have shown that brimonidine can protect RGCs and preserve retinal function. nih.govnih.govarvojournals.orgarvojournals.org For instance, topical application of brimonidine in a mouse I/R model preserved RGC function and reduced inflammation. nih.gov In rat retinal I/R models, brimonidine treatment has been shown to reduce RGC loss and prevent the loss of electroretinography (ERG) response and retinal layer thinning. nih.govarvojournals.org The protective effects in these models are associated with reduced apoptosis and modulation of inflammatory responses. nih.govnih.govarvojournals.org Different formulations and routes of administration of brimonidine have been tested in these models, with some studies indicating that topical formulations can enhance RGC survival after retinal ischemia. arvojournals.org

Here is a summary of RGC survival findings in a murine ONC model:

Treatment GroupRGC Density (cells/mm²) (Mean ± SD)
Control (No ONC)7413 ± 1208
ONC + Saline Drop + Saline IP6463 ± 1117
ONC + Brimonidine Drop6437 ± 915.3
ONC + Brimonidine Drop + IP6691 ± 901.5

Note: RGC density in the ONC + Brimonidine Drop + IP group was significantly higher than in the saline control and brimonidine drop alone groups (p<0.0001). plos.org

Chronic Ocular Hypertension Induction Models (e.g., Laser-Induced)

Chronic ocular hypertension (OHT) models, often induced by laser photocoagulation of episcleral and limbal veins, are used to simulate the elevated intraocular pressure characteristic of glaucoma arvojournals.orgnih.goviastate.edu. In these models, elevated IOP leads to retinal ganglion cell (RGC) loss and optic nerve damage arvojournals.orgnih.gov.

Studies using laser-induced OHT in rats have shown that systemic administration of brimonidine can provide neuroprotection to RGCs, independent of significant IOP lowering arvojournals.orgnih.gov. In one study, laser treatment caused a twofold increase in IOP, resulting in a time-dependent loss of ganglion cells nih.gov. Systemic brimonidine treatment reduced this progressive loss nih.gov. For instance, after 3 weeks of elevated IOP, control rats showed a 33% ± 3% ganglion cell loss. Brimonidine at doses of 0.5 and 1 mg/kg/day reduced this loss to 26% ± 1% and 15% ± 2%, respectively nih.gov. Furthermore, when brimonidine administration was initiated 10 days after IOP elevation had already caused a 22% ± 4% ganglion cell loss, it prevented any further loss of ganglion cells, unlike the vehicle or timolol-treated groups where loss continued to 33% nih.govresearchgate.net. This suggests a direct neuroprotective effect of brimonidine nih.gov. The increase in glial fibrillary acidic protein (GFAP) immunoreactivity, an indicator of glial activation in ocular hypertensive retinas, was also attenuated by brimonidine arvojournals.orgnih.govplos.org.

Photoreceptor Degeneration Models (e.g., Light-Induced Phototoxicity)

Light-induced phototoxicity models are used to study photoreceptor degeneration, which is relevant to conditions like age-related macular degeneration (AMD) nih.govnih.gov. Blue light irradiation in nonhuman primates (cynomolgus monkeys) has been shown to induce progressive retinal degeneration, including damage to the retinal pigment epithelium (RPE) and thinning of the outer nuclear layer (ONL), which contains photoreceptor nuclei nih.gov.

In a nonhuman primate model of progressive retinal degeneration induced by blue light, an intravitreal brimonidine drug delivery system (Brimo DDS) demonstrated cyto- and neuroprotective effects nih.gov. Administered after lesions had developed for 5 weeks, Brimo DDS significantly slowed the progression of RPE damage (assessed by hypofluorescence area) and reduced ONL thinning compared to a placebo DDS group nih.gov. Pharmacologically relevant concentrations of brimonidine were sustained in the retina for up to 26 weeks following administration nih.gov. Topical administration of brimonidine has also been shown to reduce photoreceptor damage from blue light exposure in animal studies retinalphysician.com. Furthermore, focal light-emitting diode (LED)-induced cone photoreceptor degeneration in mice was prevented by topical brimonidine arvojournals.org.

Excitotoxic Retinal Injury Models

Excitotoxic retinal injury models, often induced by substances like N-methyl-D-aspartate (NMDA), are used to study damage to retinal neurons, particularly RGCs, caused by excessive glutamate receptor activation researchgate.netnih.gov.

Studies have shown that both systemic and topical applications of brimonidine can improve the survival of RGCs in rodent models of excitotoxic retinal injury retinalphysician.comresearchgate.net. In a rabbit model with NMDA-induced excitotoxicity, intravitreal injection of brimonidine prevented RGC death researchgate.net. Brimonidine's protective effect against excitotoxicity is thought to involve modulation of NMDA receptors plos.orgresearchgate.netnih.gov. It has also been shown to block glutamate excitotoxicity-induced oxidative stress in ischemic retinal injury plos.org.

Experimental Diabetic Retinopathy Models

Experimental diabetic retinopathy models, such as those induced by streptozotocin (B1681764) in rats, are used to study the neurovascular complications of diabetes in the retina researchgate.netpsu.edu. Neurodegeneration is recognized as a significant component of diabetic retinopathy researchgate.netdiabetesjournals.org.

Topical brimonidine treatment has been investigated for its potential neuroprotective effects in experimental diabetic retinopathy researchgate.net. In streptozotocin-induced diabetic rats, topical application of 0.15% brimonidine tartrate twice daily reduced apoptosis of retinal ganglion cells at 8 weeks after diabetes induction researchgate.net. Brimonidine treatment also attenuated diabetes-induced glial activation and modulated key proteins involved in apoptosis and cell survival pathways, such as reducing the decrease in phospho-AKT levels and alleviating the decrease in anti-apoptotic proteins (BCL2 and BCL-xl) researchgate.net. It also reduced the elevation of phospho-p38 MAPK and p53 and attenuated the upregulation of the pro-apoptotic molecule BAX in the retinas of diabetic rats researchgate.net. These findings suggest that topical brimonidine may protect RGCs in experimental diabetes by modulating the AKT pathway and reducing pro-apoptotic p38MAPK levels researchgate.net.

Animal Pharmacokinetics and Ocular Distribution Studies

Pharmacokinetic studies in animals are essential for understanding how brimonidine is absorbed, distributed, metabolized, and eliminated, as well as its concentration profiles in various ocular tissues.

Systemic Absorption and Elimination Profiles in Animal Species (e.g., Rabbits, Monkeys)

Following ocular administration, brimonidine can be absorbed systemically, although plasma levels are generally low compared to ocular tissue levels geneesmiddeleninformatiebank.nlresearchgate.net. Studies in rabbits have shown that after topical ocular administration, brimonidine is rapidly absorbed geneesmiddeleninformatiebank.nl. The elimination half-life of brimonidine after systemic absorption of small amounts was approximately 3.5 hours in albino rabbits and 2.3 hours in pigmented rabbits geneesmiddeleninformatiebank.nl. In monkeys, plasma exposure to brimonidine following intravitreal administration was comparable between control animals and those with choroidal neovascularization arvojournals.orgnih.gov.

Penetration into Anterior and Posterior Ocular Tissues (e.g., Vitreous, Retina, Choroid-RPE)

Brimonidine demonstrates good penetration into various ocular tissues after topical administration in animal models geneesmiddeleninformatiebank.nlresearchgate.net. In rabbits, brimonidine was distributed to all assessed ocular tissues, including the conjunctiva, sclera, cornea, aqueous humor, iris, ciliary body, and lens geneesmiddeleninformatiebank.nl. It primarily targeted intraocular tissues via the cornea geneesmiddeleninformatiebank.nl.

Brimonidine also reaches the posterior ocular tissues, including the vitreous, retina, and choroid, after both topical and intravitreal administration researchgate.netarvojournals.orgarvojournals.orgd-nb.info. In monkeys treated topically with 0.2% this compound, vitreous humor concentrations were reported as 82 ± 45 nM researchgate.net. Vitreous levels in rabbits also confirmed penetration to the posterior segment researchgate.net. Following intravitreal administration of a brimonidine drug delivery system (Brimo DDS) in rabbits and monkeys, targeted delivery to the retina was observed arvojournals.org. Drug distribution in these species followed the order: Retina ≥ Vitreous > Aqueous Humor > Plasma, indicating preferential delivery to the retina arvojournals.org. The duration of drug release from the Brimo DDS was observed to be 30-61 days in rabbits and 60-92 days in monkeys arvojournals.org.

In animals with breakdown of the blood-retinal barrier (BRB), such as rabbits with VEGF-induced BRB breakdown or monkeys with laser-induced choroidal neovascularization (CNV), drug clearance from ocular tissues could be increased, potentially resulting in lower drug concentrations compared to normal animals arvojournals.orgnih.gov. In rabbits with BRB breakdown, brimonidine exposure (assessed by AUC) in aqueous humor, retina, and choroid was lower than in control animals arvojournals.orgnih.gov. In monkeys with CNV, brimonidine exposure was lower in the central retina/choroid punch (the region of laser lesions and neovascularization) compared to control animals arvojournals.org. However, in the peripheral retina of CNV monkeys, brimonidine exposure parameters were higher than in control animals, although results were equivocal in the peripheral choroid tissues arvojournals.org.

Assessment of Blood-Brain Barrier and Blood-Retinal Barrier Permeation

Brimonidine is characterized as a lipophilic alpha-agonist, which facilitates its penetration through biological membranes, including the cornea and the blood-brain barrier (BBB). mdpi.com While topical ocular administration is the primary route, some systemic absorption occurs. nih.gov

Studies in animals have shown that brimonidine can cross the placenta and enter fetal circulation to a limited extent. hres.ca The ratio of drug-related material in fetal to maternal blood was observed to be between 0.1 and 0.3 in animal studies. hres.ca Drug-derived material was eliminated from fetal tissues within 24 hours post-dose. hres.ca

Following ocular instillation in rabbits, concentrations of brimonidine in ocular tissues such as the iris, ciliary body, and choroid-retina were significantly higher than plasma concentrations. After two weeks of ocular instillation, the concentrations in these tissues were 3- to 17-fold higher than after a single dose. tmda.go.tz This suggests significant ocular bioavailability and retention.

Comparative Preclinical Analyses

Preclinical studies have compared brimonidine with other alpha-2 agonists and other classes of ocular hypotensive agents to understand its relative efficacy and properties.

Comparison with Other Alpha-2 Agonists (e.g., Clonidine (B47849), Apraclonidine)

Brimonidine is a highly selective alpha-2 adrenoceptor agonist. Preclinical studies demonstrate that it is approximately 1000-fold more selective for the alpha-2 versus the alpha-1 adrenoceptor. researchgate.netnih.govnih.gov This selectivity is significantly higher compared to other alpha-2 agonists like clonidine and apraclonidine (B1662514). Brimonidine has been shown to be 7- to 12-fold more alpha-2 selective than clonidine and 23- to 32-fold more alpha-2 selective than apraclonidine in preclinical assessments. researchgate.netnih.govresearchgate.netkarger.com

While all three, apraclonidine, brimonidine, and clonidine, are alpha-2 agonists used in topical form, they exhibit differences in properties and effects in preclinical models. mdpi.com Apraclonidine is a para-amino derivative of clonidine and is more polar and less lipophilic than clonidine, resulting in less blood-brain barrier permeability compared to clonidine. karger.com Brimonidine differs structurally, possessing a quinoxaline (B1680401) ring system and a bromine group. karger.com This structural difference contributes to brimonidine being less lipophilic than both clonidine and apraclonidine. karger.com

Preclinical studies have shown that brimonidine decreases IOP in various animal models. researchgate.netnih.gov Unlike apraclonidine, brimonidine was not mydriatic in preclinical studies. researchgate.netnih.govresearchgate.net The mechanism of IOP reduction by brimonidine in preclinical models involves both a decrease in aqueous humor production and an increase in uveoscleral outflow. researchgate.netnih.govkarger.com In experimental studies on mice, brimonidine reduced episcleral venous pressure. mdpi.com Apraclonidine, in contrast, does not appear to improve uveoscleral outflow but may reduce aqueous secretion and episcleral venous pressure. mdpi.com

Comparative Neuroprotective Efficacy with Other Ocular Agents (e.g., Timolol (B1209231), Latanoprost)

Preclinical research has explored the potential neuroprotective effects of brimonidine, independent of its IOP-lowering capabilities. Studies in animal models of optic nerve injury and chronic ocular hypertension have provided evidence of this potential. mdpi.comeyewiki.orgnih.gov

In a chronic ocular hypertension rat model, brimonidine 0.1% prevented the loss of retinal ganglion cells (RGC). mdpi.com Preclinical studies using a chronic ocular hypertensive rat model assessed RGC survival following subcutaneous administration of brimonidine compared to timolol. In brimonidine-treated eyes, RGC death was reduced by up to 50%, whereas timolol did not demonstrate a neuroprotective effect in this model. nih.govplos.org Another rat model of optic nerve degeneration also showed neuroprotective effects with brimonidine, while timolol did not attenuate degeneration. plos.org

While latanoprost (B1674536) is a prostaglandin (B15479496) F2 alpha analog and is highly efficacious in reducing IOP mdpi.comnih.gov, preclinical studies specifically comparing the neuroprotective efficacy of brimonidine directly against latanoprost, independent of IOP lowering, are less extensively detailed in the provided search results compared to comparisons with timolol. However, the neuroprotective effect of prostaglandin analogs, independent of IOP, has been demonstrated against glutamate- or hypoxia-induced RGC death using a rat primary RGC culture at clinically available intracameral concentrations. mdpi.com

Summary of Comparative Preclinical Findings:

FeatureBrimonidineClonidineApraclonidineTimololLatanoprost
Alpha-2 Selectivity (vs α-1)~1000-fold researchgate.netnih.govnih.gov7-12-fold less than brimonidine researchgate.netnih.govkarger.com23-32-fold less than brimonidine researchgate.netnih.govkarger.comN/A (Beta-blocker)N/A (Prostaglandin analog)
BBB PermeationEasily penetrates mdpi.comCrosses BBB karger.comLess permeable than clonidine karger.comPermeates wikipedia.orgN/A (Topical, primarily ocular effects) wikipedia.orgmims.com
Mydriasis (Preclinical)Not mydriatic researchgate.netnih.govresearchgate.netN/AMydriatic in some contexts mdpi.comN/AN/A
Neuroprotection (Preclinical)Demonstrated in rat models mdpi.comeyewiki.orgnih.govplos.orgN/A (CNS effects noted) karger.comN/ANo neuroprotective effect in rat models nih.govplos.orgDemonstrated against RGC death in vitro mdpi.com

Toxicity and Reproductive Studies in Preclinical Development

Extensive preclinical safety research has been conducted on brimonidine using doses significantly higher than anticipated human exposures. nih.gov

Organ and Ocular Toxicity Evaluations

Chronic toxicity studies have been performed in various animal species. A 6-month ocular/systemic study in rabbits and a 1-year ocular/systemic study in monkeys using 0.2%, 0.5%, and 0.8% brimonidine ophthalmic formulations showed no ocular or organ toxicity. nih.gov The highest concentration of 0.8% used in these studies resulted in plasma drug concentrations significantly higher than those observed in humans following topical dosing (95 times higher in rabbits and 10 times higher at 2 hours post-dose in monkeys). nih.gov

A 1-year oral study in monkeys observed dose-related transient exaggerated pharmacologic effects, such as sedation, but no organ toxicity. nih.gov The dose eliciting these effects produced plasma drug concentrations approximately 115 times higher than those in humans. nih.gov

Carcinogenesis and Mutagenesis Assessments

This compound has been evaluated for its carcinogenic and mutagenic potential in a series of preclinical studies. fda.govmedsafe.govt.nzdrugbank.comfda.govfda.gov

In 2-year carcinogenicity studies, dietary administration of this compound to mice (21 months) and rats (24 months) did not reveal any compound-related carcinogenic effects. nih.govfda.govmedsafe.govt.nzdrugbank.comfda.govfda.gov In these studies, the doses administered resulted in plasma drug concentrations significantly exceeding those estimated in humans treated with topical ophthalmic formulations (approximately 77 to 150 times higher in mice and 118 to 210 times higher in rats, depending on the specific study and human dosing regimen used for comparison). nih.govfda.govmedsafe.govt.nzdrugbank.comfda.govfda.gov

This compound was not found to be mutagenic or clastogenic in a battery of in vitro and in vivo studies. fda.govdrugbank.com These studies included the Ames test, a chromosomal aberration assay in Chinese Hamster Ovary (CHO) cells, a host-mediated assay in mice, a cytogenetic study in mice, and a dominant lethal assay in mice. fda.govdrugbank.com Based on the weight of evidence, including the absence of carcinogenicity findings and the outcome of reproductive toxicity studies, it is considered plausible that brimonidine has no genotoxic potential. geneesmiddeleninformatiebank.nl

Reproductive toxicology studies in rats and rabbits showed that brimonidine had no adverse effects on fertility and general reproductive performance when administered orally at doses significantly exceeding anticipated human systemic exposure. hres.cafda.govnovartis.com These studies also showed no evidence of embryolethal or teratogenic activity at the tested dosages. hres.cafda.govnovartis.com For instance, in rat teratogenicity studies, oral doses approximately 333 to 550 times the human systemic exposure showed no adverse effects. hres.ca Similarly, in rabbit teratogenicity studies, oral doses approximately 1110 times the human ophthalmic dosage showed no adverse effects. hres.ca Oral administration to pregnant rats during organogenesis at doses up to 1.65 mg base/kg/day (corresponding to 107 times the maximal plasma concentrations in humans) showed no evidence of teratogenicity or embryo lethality, although reduced body weight in dams and pups was observed at higher doses. novartis.com Studies in pregnant rabbits at doses up to 3.33 mg base/kg/day (corresponding to 27 times the maximal plasma concentrations in humans) also showed no evidence of embryotoxicity, fetal toxicity, or teratogenicity. novartis.com

Summary of Preclinical Toxicity Findings:

Study TypeSpeciesDuration/DetailsKey FindingsReference Multiples (vs. Human Exposure)
Ocular/Systemic ToxicityRabbit6 months, topical (0.2%, 0.5%, 0.8%)No ocular or organ toxicity.Plasma Cmax ~95x nih.gov
Ocular/Systemic ToxicityMonkey1 year, topical (0.2%, 0.5%, 0.8%)No ocular or organ toxicity.Plasma C2hr ~10x nih.gov
Systemic ToxicityMonkey1 year, oralDose-related transient sedation; no organ toxicity.Plasma ~115x nih.gov
CarcinogenicityMouse21 months, oral (up to 2.5 mg/kg/day)No compound-related carcinogenic effects.Plasma ~77-150x nih.govfda.govmedsafe.govt.nzdrugbank.comfda.govfda.gov
CarcinogenicityRat24 months, oral (up to 1.0 mg/kg/day)No compound-related carcinogenic effects.Plasma ~118-210x nih.govfda.govmedsafe.govt.nzdrugbank.comfda.govfda.gov
Mutagenicity/ClastogenicityIn vitro & in vivoAmes test, chromosomal aberration, host-mediated, cytogenetic, dominant lethal assaysNot mutagenic or clastogenic.N/A
Reproductive ToxicityRatFertility, general reproductive performance, teratogenicityNo adverse effects on fertility or reproductive performance; no embryolethal or teratogenic effects.Oral dose ~20-550x (vs human exposure) hres.cageneesmiddeleninformatiebank.nlfda.govnovartis.com
Reproductive ToxicityRabbitTeratogenicityNo embryolethal or teratogenic effects.Oral dose ~27-1110x (vs human exposure/dosage) hres.cafda.govnovartis.com

Reproduction and Fertility Studies

Preclinical investigations into the reproductive and fertility effects of brimonidine have been conducted in animal models, primarily rats and rabbits. These studies aimed to assess the potential impact of the compound on reproductive performance, embryonic development, and fetal outcomes.

Detailed research findings from these studies indicate that this compound did not exhibit adverse effects on male or female fertility in rats at oral doses up to 1 mg/kg/day. guidetopharmacology.orgmims.comuni-freiburg.de In studies evaluating developmental toxicity, this compound was not found to be teratogenic when administered orally to pregnant rats at doses up to 2.5 mg/kg/day during gestation days 6 through 15, and to pregnant rabbits at doses up to 5 mg/kg/day during gestation days 6 through 18. guidetopharmacology.orgmims.comuni-freiburg.demims.com

While brimonidine was observed to cross the placenta and enter into the fetal circulation in animal models, the extent was limited. mims.comuni-freiburg.demims.comnih.govwikipedia.orgnih.gov Drug-derived material was reported to be eliminated from fetal tissues within 24 hours post-dose in these animal studies. nih.govnih.gov

Higher oral doses in pregnant rats, specifically 1.0 mg/kg/day and 2.5 mg/kg/day, resulted in maternal toxicity and both maternal and fetal toxicity, respectively. However, even at these doses, no teratogenic effects were observed. Reproduction and fertility studies in rats involving oral administration of brimonidine at doses up to 1.0 mg/kg/day did not reveal drug-related effects on reproductive indices, including mating, fertility, natural deliveries, or litter observations.

The following tables summarize key findings from preclinical reproduction and fertility studies with brimonidine:

Species Study Type Oral Dose (mg/kg/day) Key Findings on Fertility
Rat Reproduction and Fertility Up to 1.0 No adverse effect on male or female fertility. guidetopharmacology.orgmims.comuni-freiburg.demims.com
Species Study Type Oral Dose (mg/kg/day) Gestation Period (Days) Key Findings on Development
Rat Teratogenicity Up to 2.5 6-15 Not teratogenic. guidetopharmacology.orgmims.comuni-freiburg.demims.com
Rabbit Teratogenicity Up to 5.0 6-18 Not teratogenic. guidetopharmacology.orgmims.comuni-freiburg.demims.com
Rat Maternal/Fetal Toxicity 1.0 Not specified Maternal toxicity observed; no teratogenicity.
Rat Maternal/Fetal Toxicity 2.5 Not specified Maternal and fetal toxicity observed; no teratogenicity.

Chemical Biology and Formulation Research

Structure-Activity Relationship (SAR) Investigations

Brimonidine's activity as a selective alpha-2 adrenergic receptor agonist is directly linked to its chemical structure. nih.govdrugbank.comtaylorandfrancis.com It is considered a third-generation alpha-2 adrenoceptor agonist, exhibiting preferential binding to alpha-2 receptors over alpha-1 receptors. nih.govdrugbank.com This selectivity is crucial as it minimizes alpha-1 mediated effects like conjunctival vasoconstriction, although some ocular surface vasoconstriction can still occur. nih.govgeneesmiddeleninformatiebank.nl

SAR studies on brimonidine (B1667796) and related compounds aim to understand how specific structural features influence binding affinity, selectivity, and functional activity at alpha-adrenergic receptors. caymanchem.com Modifications to the quinoxaline (B1680401) and imidazoline (B1206853) rings, as well as the linker connecting them, can impact these properties. For instance, the presence of the bromine atom at the 5-position of the quinoxaline ring contributes to its pharmacological profile. The 2-imidazolidinylideneamino group is essential for interacting with the adrenergic receptor binding site. nih.govresearchgate.net

Research in this area involves synthesizing a series of analogs with systematic structural variations and evaluating their binding affinities and functional responses in relevant assay systems, such as those using cells expressing alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes. caymanchem.com Such investigations provide insights into the key pharmacophoric elements required for potent and selective alpha-2 agonism, guiding the design of potentially improved brimonidine derivatives with enhanced efficacy or reduced off-target effects.

Advanced Ocular Delivery Systems

To overcome the limitations of conventional eye drops, various advanced ocular delivery systems for brimonidine have been investigated. These systems are designed to prolong the residence time of the drug on the ocular surface, enhance corneal penetration, and provide sustained drug release, thereby improving bioavailability and potentially reducing dosing frequency. rjptonline.orgnih.govacs.orginteresjournals.orgarvojournals.org

Nanoparticle-Loaded Formulations for Enhanced Ocular Delivery

Nanoparticle-based formulations have emerged as a promising strategy for enhancing the ocular delivery of brimonidine. nih.govarvojournals.orgmdpi.com Nanoparticles can serve as drug carriers, protecting the encapsulated drug from degradation and facilitating its transport across ocular barriers. nih.govacs.org Their small size and potential for surface modification with bioadhesive polymers can lead to increased retention time on the ocular surface. acs.orgarvojournals.orgmdpi.com

Studies have explored various types of nanoparticles for brimonidine delivery, including those made from biodegradable polymers like chitosan (B1678972), alginate, polycaprolactone (B3415563) (PCL), polylactide (PLA), and polylactic-co-glycolic acid (PLGA), as well as solid lipid nanoparticles and nanovesicles (niosomes). nih.govarvojournals.orgmdpi.comamazon.aeresearchgate.netsemanticscholar.org

Research findings indicate that brimonidine-loaded nanoparticles can achieve sustained drug release compared to conventional solutions. nih.govacs.orgarvojournals.orgresearchgate.net For example, studies with chitosan and alginate nanoparticles showed sustained release profiles over 24 hours, significantly slower than the rapid release from control eye drops where 100% of the drug was released within 8 hours. arvojournals.org Amino-functionalized mesoporous silica (B1680970) particles demonstrated sustained release over 8 hours and resided in the preocular space for up to 12 hours in rabbit eyes due to mucoadhesion. acs.org

Data from nanoparticle studies often include parameters such as particle size, zeta potential, encapsulation efficiency, and in vitro drug release profiles. For instance, optimized chitosan and alginate nanoparticles loaded with brimonidine exhibited particle sizes around 115-157 nm, positive and negative zeta potentials respectively, and encapsulation efficiencies above 70%. arvojournals.org

Here is a table summarizing representative data from nanoparticle formulations:

Nanoparticle TypeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Release DurationOcular Residence Time (in vivo)Reference
Chitosan115.67 ± 3.58+35.27 ± 3.3974.34 ± 2.05> 24 hoursExtended (> 25 hours IOP effect) arvojournals.org
Alginate157.67 ± 5.53-37.8 ± 3.7770.40 ± 2.77> 24 hoursExtended (> 25 hours IOP effect) arvojournals.org
Amino-functionalized mesoporous silica (AMS)Not specifiedNot specified~4.17 (drug loading %)> 8 hoursUp to 12 hours acs.org
PCL-TPGS Nanoparticles243.40 ± 5.21+3.23 ± 0.0178.87 ± 5.32~24 hoursEnhanced retention pharmaexcipients.com
Span 60 Nanovesicles (in carbopol solution)298.0–587.9Not specifiedUp to 32.27Up to 8 hoursSustained up to 7.5 hours (IOP effect) nih.govnih.gov

These studies demonstrate that nanoparticle formulations can improve brimonidine's ocular pharmacokinetics, leading to enhanced bioavailability and prolonged IOP lowering effects compared to conventional eye drops. acs.orgarvojournals.org

Thermosensitive In Situ Gels for Sustained Release

Thermosensitive in situ gelling systems are another approach to achieve sustained ocular delivery of brimonidine. rjptonline.orgpharmaexcipients.comresearchgate.netmdpi.commdpi.comnih.govjournaljpri.comnih.gov These formulations are typically liquid at room temperature, allowing for easy instillation as drops, but undergo a phase transition to a gel state upon contact with the higher temperature of the ocular surface (around 32-35°C). mdpi.comnih.govjst.go.jp This sol-gel transition increases the viscosity and prolongs the residence time of the formulation in the conjunctival sac, leading to sustained drug release. rjptonline.orgmdpi.comjournaljpri.comnih.gov

Polymers commonly used in thermosensitive in situ gels for ocular delivery include poloxamers (e.g., Poloxamer 407), which exhibit temperature-dependent gelation properties. pharmaexcipients.comjst.go.jpresearchgate.net Other polymers like gellan gum (which can be ion-activated) and combinations with mucoadhesive polymers such as HPMC or Carbopol are also explored to further enhance retention and control release. rjptonline.orginteresjournals.orgpharmaexcipients.comresearchgate.netmdpi.comnih.govjournaljpri.comjst.go.jp

Research on brimonidine in situ gels has shown promising results in terms of sustained release and improved bioavailability. Ion-sensitive gellan gum formulations have demonstrated prolonged ocular surface retention and significantly improved bioavailability in rabbit eyes compared to conventional eye drops, with a 3.4-fold increase in AUC(0-t). mdpi.comnih.gov Thermosensitive gels incorporating brimonidine nanoparticles have also been developed, combining the benefits of both approaches to achieve extended drug release and enhanced permeation. pharmaexcipients.commdpi.com

In vitro release studies from in situ gels typically show a sustained release profile over several hours. For example, a self-nanoemulsion in situ gel of brimonidine tartrate showed controlled release up to 8-12 hours. researchgate.netbenthamdirect.com Ion-activated in situ gels using sodium alginate and HPMC K4M demonstrated sustained release up to 6-8 hours with excellent mucoadhesion. rjptonline.orgjournaljpri.com

Key evaluation parameters for in situ gels include gelation temperature, gel strength, viscosity, mucoadhesion, and in vitro/in vivo drug release. An ideal formulation should gel rapidly at physiological temperature and maintain sufficient gel strength to resist clearance while allowing for controlled drug diffusion. mdpi.comjst.go.jp

Here is a table illustrating data points from in situ gel formulations:

Formulation TypeGelling MechanismKey Polymers UsedIn Vitro Release DurationIn Vivo Retention/BioavailabilityReference
Ion-activated In Situ GelIonicSodium Alginate, HPMC K4MUp to 6-8 hoursExcellent mucoadhesion, increased retention rjptonline.orgjournaljpri.com
Self-Nanoemulsion In Situ GelNot specifiedCastor oil, Acrysol K-140, PEG 400Up to 8-12 hoursSustained release, non-irritant researchgate.netbenthamdirect.com
Ion-sensitive In Situ GelIonicGellan GumFast release in solutionProlonged ocular surface retention, 3.4x AUC in aqueous humor (rabbit) mdpi.comnih.gov
Thermosensitive In Situ Gel (with nanoparticles)ThermosensitivePoloxamer, PCL-TPGS NPsUp to 24 hoursEnhanced corneal residence, consistent IOP reduction (rabbit model) pharmaexcipients.com
Thermosensitive In Situ Gel (with LDH nanoparticles)ThermosensitivePLGA-PEG-PLGA, LDH NPsUp to 144 hoursSustained release for at least 7 days (contact lens application) acs.org

These studies highlight the potential of in situ gels to improve the therapeutic efficacy of brimonidine by enhancing its ocular residence time and controlling its release rate.

Excipient Interactions and Bioavailability Modulation

The choice and concentration of excipients in ophthalmic formulations can significantly influence the stability, solubility, comfort, and ultimately the bioavailability of brimonidine. geneesmiddeleninformatiebank.nl Excipients can interact with the drug, the delivery system components, and the ocular tissues, affecting drug release, permeability, and retention.

Common excipients in brimonidine ophthalmic solutions include tonicity agents (e.g., sodium chloride, potassium chloride), buffering agents (e.g., sodium borate, boric acid) to maintain physiological pH, viscosity enhancers (e.g., HPMC, Carbopol) to prolong contact time, and preservatives (e.g., benzalkonium chloride). rjptonline.orginteresjournals.orggeneesmiddeleninformatiebank.nlmedicines.org.ukmedsafe.govt.nz

Interactions between brimonidine and excipients can impact its bioavailability. For instance, benzalkonium chloride (BAK), a commonly used preservative, can interact with the ocular surface and potentially affect corneal permeability, although it can also cause irritation in some individuals. medicines.org.ukmedsafe.govt.nzarvojournals.org The development of preservative-free brimonidine formulations aims to mitigate BAK-related irritation while maintaining efficacy. arvojournals.org

Viscosity enhancers like HPMC and Carbopol increase the residence time of the formulation on the ocular surface, which can lead to improved drug absorption and bioavailability. rjptonline.orginteresjournals.orgnsf.govjournaljpri.com However, excessive viscosity can lead to blurred vision and discomfort.

In nanoparticle and in situ gel formulations, the interaction between the drug, the carrier material (polymers, lipids), and other excipients is critical for drug loading, encapsulation efficiency, release kinetics, and stability. nih.govpharmaexcipients.com For example, in nanovesicle formulations, the ratio of surfactant to cholesterol can affect drug entrapment efficiency and release patterns. nih.govnih.gov In in situ gels, the concentration and type of gelling agent and mucoadhesive polymers influence the sol-gel transition, gel strength, and drug diffusion. rjptonline.orgpharmaexcipients.comjournaljpri.com

Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are techniques used to investigate potential interactions between brimonidine and excipients in solid or semi-solid formulations. nih.gov These studies help ensure the chemical compatibility of the components and the physical stability of the formulation.

Modulating bioavailability through excipient selection and formulation design is a key aspect of developing improved brimonidine products. By carefully controlling the composition of the formulation, researchers aim to optimize drug delivery to the target tissues while minimizing systemic exposure and local side effects.

Theoretical Frameworks and Future Research Directions

Conceptual Models for Intraocular Pressure-Independent Neuroprotection

A compelling body of evidence suggests that brimonidine (B1667796) offers neuroprotective benefits for retinal ganglion cells (RGCs) that are not solely dependent on its IOP-lowering effects. nih.govjournalsmededu.plresearchgate.net This has been demonstrated in preclinical studies where brimonidine reduced RGC death even when administered systemically at doses that did not significantly lower IOP. nih.govarvojournals.org In one key clinical trial, the Low-Pressure Glaucoma Treatment Study, brimonidine was compared with timolol (B1209231). Despite both drugs achieving similar IOP reduction, the brimonidine group showed less visual field progression, pointing towards an IOP-independent protective mechanism. nih.govjournalsmededu.plreviewofoptometry.com

Several conceptual models have been proposed to explain this phenomenon:

Upregulation of Neurotrophic Factors: One of the most prominent theories is that brimonidine stimulates the production and release of endogenous neurotrophic factors within the retina. doaj.org Specifically, research has shown that brimonidine can upregulate the expression of brain-derived neurotrophic factor (BDNF) in RGCs. nih.govnih.govresearchgate.net BDNF is a potent survival factor for neurons, and its increased presence may help RGCs resist apoptotic cell death pathways initiated by glaucomatous stress. nih.govnih.gov

Modulation of Glutamate (B1630785) Excitotoxicity: Glutamate, an excitatory neurotransmitter, can become toxic to neurons when present in excessive amounts, a condition implicated in glaucomatous neurodegeneration. journalsmededu.plresearchgate.net Brimonidine is thought to counteract this by activating presynaptic alpha-2 receptors, which can inhibit the release of glutamate. journalsmededu.plresearchgate.net This action helps to prevent the overstimulation of N-methyl-D-aspartate (NMDA) receptors and subsequent cell death cascades. journalsmededu.plnih.gov

Inhibition of Apoptosis: Brimonidine appears to directly interfere with intracellular apoptotic signaling. Research suggests it can modulate pathways like the PI3K/AKT pathway, which promotes cell survival, and inhibit pro-apoptotic pathways such as the p38MAPK pathway. iiarjournals.org

Reduction of Oxidative Stress and Ischemia: The compound has been shown to reduce the effects of oxidative stress and limit damage from ischemic events in the retina, further contributing to RGC survival. doaj.orgnih.gov

Exploration of Synergistic Therapeutic Combinations

To enhance IOP reduction and potentially leverage different mechanisms of action, brimonidine is frequently used in combination with other classes of ophthalmic drugs. Fixed-combination therapies, which incorporate two active ingredients in a single formulation, have been developed to simplify treatment regimens and improve patient adherence.

Combination with Beta-Blockers (Timolol): The most common combination pairs brimonidine with timolol, a non-selective beta-blocker. nih.gov This combination, available as Combigan®, targets two primary mechanisms for IOP reduction: brimonidine primarily increases uveoscleral outflow (with chronic use) and reduces aqueous humor production, while timolol significantly suppresses aqueous humor production. nih.gov Clinical trials have demonstrated that the fixed combination of brimonidine/timolol provides significantly greater IOP lowering than either brimonidine or timolol monotherapy. nih.gov Furthermore, studies have shown that the fixed combination is as effective as the unfixed concomitant use of both components. nih.gov

Combination with Carbonic Anhydrase Inhibitors (Brinzolamide): Another effective pairing is brimonidine with the carbonic anhydrase inhibitor brinzolamide, available as Simbrinza®. nih.govaap.org Brinzolamide also works by reducing the production of aqueous humor. aap.org Phase 3 clinical trials have confirmed that the brinzolamide/brimonidine fixed combination results in a statistically significant and clinically meaningful reduction in IOP compared to either agent used alone. nih.govnih.govaao.org This combination is a valuable option for patients who may have contraindications to beta-blockers.

Triple Combination Therapies: Research is also exploring the efficacy of triple fixed-combination therapies. One such combination includes bimatoprost (a prostaglandin (B15479496) analog), brimonidine, and timolol. A phase 3 study demonstrated that switching patients from a dual-combination therapy to this triple fixed-combination resulted in further significant IOP reduction. nih.gov

Combination TherapyComponent DrugsPrimary Mechanism of ActionEfficacy Finding
Brimonidine/Timolol Brimonidine (Alpha-2 Agonist) + Timolol (Beta-Blocker)Reduces aqueous humor production and increases uveoscleral outflow.Superior IOP reduction compared to either monotherapy. nih.gov
Brimonidine/Brinzolamide Brimonidine (Alpha-2 Agonist) + Brinzolamide (Carbonic Anhydrase Inhibitor)Reduces aqueous humor production and increases uveoscleral outflow.Significantly greater IOP lowering than either component alone. nih.govaao.org
Triple Combination Bimatoprost (Prostaglandin Analog) + Brimonidine (Alpha-2 Agonist) + Timolol (Beta-Blocker)Increases aqueous and uveoscleral outflow, reduces aqueous production.Significant additional IOP lowering when switched from dual therapy. nih.gov

Identification and Validation of Novel Molecular Targets

The neuroprotective effects of brimonidine are mediated by its interaction with specific molecular targets, primarily the alpha-2 adrenergic receptors located in the retina. doaj.org Research has focused on elucidating the downstream signaling cascades that are activated following receptor binding.

Alpha-2 Adrenergic Receptors: These G-protein coupled receptors are the primary targets of brimonidine. Their activation triggers a cascade of intracellular events that underpin both the IOP-lowering and neuroprotective effects. The neuroprotective actions are mediated through these receptors at the retinal ganglion cell level. nih.gov

Brain-Derived Neurotrophic Factor (BDNF) Pathway: A key validated target is the BDNF pathway. Studies have shown that brimonidine administration leads to a significant increase in BDNF mRNA expression in RGCs. nih.govresearchgate.net This upregulation is a critical component of its neuroprotective profile, as BDNF is essential for neuronal survival and resistance to injury. nih.govresearchgate.net

AKT and p38MAPK Signaling Pathways: Brimonidine has been shown to modulate intracellular survival and apoptosis pathways. It can activate the pro-survival AKT signaling pathway. iiarjournals.org Concurrently, it can attenuate pro-apoptotic signals by reducing the phosphorylation of p38MAPK, a key kinase involved in stress-induced cell death. iiarjournals.org Studies in models of diabetic retinopathy have shown that brimonidine treatment reduced elevated levels of phospho-p38MAPK. iiarjournals.org

Glutamate Receptors: While not a direct binding target, brimonidine indirectly modulates the function of NMDA-type glutamate receptors. By reducing the presynaptic release of glutamate, it prevents the excitotoxic cascade that leads to RGC death in glaucomatous conditions. journalsmededu.plnih.gov

Design and Development of Next-Generation Alpha-2 Adrenergic Agonists

While brimonidine is a highly selective and effective alpha-2 adrenergic agonist, the field continues to evolve. The design of next-generation compounds aims to enhance efficacy, improve safety profiles, and potentially offer more potent neuroprotection.

Future design strategies are likely to focus on several key areas:

Enhanced Receptor Subtype Selectivity: There are three main subtypes of the alpha-2 receptor (α2A, α2B, α2C). Designing agonists with greater selectivity for the specific subtype(s) responsible for neuroprotection could maximize therapeutic benefit while minimizing off-target side effects.

Improved Bioavailability to the Posterior Segment: For neuroprotection, achieving adequate drug concentrations in the retina and optic nerve is crucial. Future agonists may be designed with physicochemical properties that enhance penetration to the back of the eye following topical administration.

Dual-Mechanism Compounds: There is interest in developing single molecules that can act on multiple targets. For instance, a compound that combines alpha-2 agonism with another neuroprotective mechanism, such as rho-kinase inhibition or nitric oxide donation, could offer synergistic benefits.

Reduced Systemic Side Effects: Although brimonidine has a favorable safety profile, systemic effects can occur. Next-generation agonists will likely be designed to have minimal systemic absorption or be rapidly metabolized to inactive forms in the bloodstream to further improve tolerability.

Translational Research Frameworks for Ophthalmic Applications

Translating promising laboratory findings for brimonidine into clinical applications requires a robust framework that bridges preclinical models and human trials. A significant challenge in this area is demonstrating neuroprotection in humans, as it is a much more complex endpoint to measure than IOP reduction. collaborativeeye.comnih.govnih.gov

Preclinical Animal Models: A variety of animal models are used to study the neuroprotective effects of brimonidine. These include acute injury models, such as optic nerve crush and retinal ischemia-reperfusion injury, which allow for the study of RGC survival in response to a specific insult. nih.govnih.gov Chronic models, such as those inducing long-term ocular hypertension in rats via laser photocoagulation, more closely mimic the progressive nature of glaucoma and are used to assess long-term RGC preservation. arvojournals.orgresearchgate.net These models have been crucial in demonstrating that brimonidine's neuroprotective effect is independent of its IOP-lowering action. arvojournals.org

Advanced Drug Delivery Systems: A key area of translational research is the development of novel delivery systems to provide sustained drug release to the posterior segment of the eye. The Brimonidine Posterior Segment Drug Delivery System (Brimonidine DDS) is an intravitreal, sustained-release implant designed for this purpose. nih.govresearchgate.net Pharmacokinetic studies in monkeys have shown that this implant can maintain high, therapeutic concentrations of brimonidine in the vitreous and retina for 3 to 4 months. nih.govresearchgate.net This technology could be pivotal for applications where long-term neuroprotection is desired, such as in geographic atrophy. arvojournals.orgretinalphysician.com

Pharmacokinetic Modeling and Simulation: To optimize dosing and predict human outcomes, translational frameworks rely heavily on pharmacokinetic (PK) modeling. Data from animal studies, such as those with the Brimonidine DDS in monkeys, are used to create models that simulate drug concentrations in the human eye. nih.govresearchgate.netarvojournals.org These simulations help in selecting the appropriate dose and dosing frequency for clinical trials, bridging the gap between preclinical data and human studies. nih.govarvojournals.org

Research PhaseModel/SystemKey Findings for BrimonidineReference
Preclinical Rat Ischemic Optic Neuropathy ModelPre-treatment with brimonidine significantly increased survival of optic nerve axons. nih.gov
Preclinical Rat Chronic Ocular Hypertension ModelSystemic brimonidine protected RGCs from loss, an effect not seen with timolol. arvojournals.org
Translational Brimonidine DDS in MonkeysMaintained high drug levels in the retina for 3-4 months. nih.govresearchgate.net
Translational PK Modeling (Monkey to Human)Predicted that a 400 µg implant would deliver effective concentrations for ~3 months in humans. nih.gov

Q & A

Basic: What is the primary mechanism of action of Alphagan in reducing intraocular pressure (IOP), and how is this integrated into preclinical study designs?

Alphagan (brimonidine) primarily reduces IOP by decreasing aqueous humor production via α2-adrenergic receptor agonism and enhancing uveoscleral outflow. Preclinical studies often utilize tonometry in animal models (e.g., rabbits or primates) to measure IOP changes, coupled with histopathological analysis of ciliary body tissues to validate mechanistic pathways .

Advanced: How can researchers reconcile conflicting data on systemic absorption profiles of Alphagan across different patient populations?

Conflicting absorption data may arise from variations in conjunctival vascularization or metabolic differences. Methodological solutions include:

  • Conducting population pharmacokinetic studies with stratified sampling (age, weight, hepatic function).
  • Using mass spectrometry to quantify plasma brimonidine levels while controlling for topical administration techniques .

Basic: What are the standard inclusion/exclusion criteria for clinical trials evaluating Alphagan's efficacy in pediatric populations?

Trials typically exclude neonates (<1 month) and include children ≥2 years with open-angle glaucoma. Exclusion criteria involve hypersensitivity to α-agonists, MAO inhibitor use, or severe cardiovascular comorbidities. Weight stratification (≤20 kg vs. >20 kg) is critical for dose adjustment .

Advanced: What statistical methods are recommended for analyzing dose-response relationships in Alphagan's IOP-lowering effects?

Non-linear mixed-effects modeling (NONMEM) is effective for dose-response analysis, accommodating inter-patient variability. Bayesian hierarchical models can further account for heterogeneous cohorts (e.g., elderly vs. pediatric populations) .

Basic: What validated biomarkers are used to assess Alphagan's therapeutic efficacy in animal models?

Key biomarkers include:

  • Tonometric IOP reduction ≥20% from baseline.
  • Aqueous humor flow rate measured via fluorophotometry.
  • Histological markers of α2-receptor activation in ciliary processes .

Advanced: How should researchers design controlled experiments to isolate Alphagan's uveoscleral outflow effects?

Utilize paired-eye studies in primates, where one eye receives Alphagan and the contralateral eye serves as control. Measure outflow facility using tracer perfusion techniques (e.g., fluorescent microspheres) and compare with trabecular inhibitors like timolol .

Basic: What pharmacokinetic parameters must be monitored in first-in-human trials of Alphagan formulations?

Critical parameters include:

  • Plasma Cmax and Tmax to assess systemic exposure.
  • Ocular residence time via anterior chamber fluorometry.
  • Urinary excretion profiles to estimate renal clearance .

Advanced: What meta-analytical approaches are effective for synthesizing long-term safety data from post-market surveillance studies?

Employ random-effects meta-analysis to pool adverse event rates across studies, adjusting for duration and population differences. Sensitivity analyses should exclude low-quality datasets, and funnel plots can assess publication bias .

Basic: How do clinical guidelines inform endpoint selection in phase III trials comparing Alphagan with prostaglandin analogs?

Primary endpoints typically focus on mean diurnal IOP reduction (mmHg). Secondary endpoints include tolerability metrics (e.g., conjunctival hyperemia incidence) and adherence rates, aligned with EMA/FDA guidance for glaucoma therapies .

Advanced: What computational modeling approaches are appropriate for simulating Alphagan's ocular distribution?

Finite element modeling (FEM) can simulate drug diffusion across corneal and scleral tissues. Pharmacokinetic-pharmacodynamic (PK/PD) models integrating tear turnover rates and blink dynamics improve predictions of drug retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brimonidine Tartrate
Reactant of Route 2
Brimonidine Tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.